2-[4-(Hydroxymethyl)phenoxy]benzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11NO2 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-[4-(hydroxymethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C14H11NO2/c15-9-12-3-1-2-4-14(12)17-13-7-5-11(10-16)6-8-13/h1-8,16H,10H2 |
InChI Key |
PTJBIEPYEKWSSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)CO |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Pathways
Retrosynthetic Analysis of 2-[4-(Hydroxymethyl)phenoxy]benzonitrile (B6149445)
A retrosynthetic analysis of the target molecule reveals three primary bond disconnections that inform the most logical synthetic pathways. The most common disconnection is of the C-O ether bond, which leads to two primary synthons: a substituted phenol (B47542) and a substituted benzonitrile (B105546).
Disconnection 1 (C-O Ether Bond): This disconnection is the most strategically important. It breaks the molecule into two key building blocks: 4-hydroxybenzyl alcohol (or a protected/precursor version) and 2-halobenzonitrile (e.g., 2-fluorobenzonitrile (B118710) or 2-chlorobenzonitrile). The subsequent forward synthesis would involve a nucleophilic aromatic substitution or a metal-catalyzed coupling to form the diaryl ether.
Disconnection 2 (C-CH₂OH Bond): An alternative disconnection involves the functional group interconversion of the hydroxymethyl group. This approach considers 2-(4-formylphenoxy)benzonitrile (B6251357) as a late-stage intermediate. The forward synthesis would then require the reduction of the aldehyde to the corresponding primary alcohol.
Disconnection 3 (C-CN Bond): This strategy focuses on the introduction of the nitrile group at a later stage. The precursor would be a diaryl ether containing a different functional group at the 2-position of the benzene (B151609) ring, such as an amino group (for a Sandmeyer reaction) or a halide (for a Rosenmund-von Braun reaction).
Classical Synthetic Routes to the Core Structure
The formation of the diaryl ether bond is a critical step. Classical methods often require harsh conditions but remain valuable.
Ullmann Condensation: This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org For this specific synthesis, it would typically involve reacting 2-chlorobenzonitrile (B47944) with 4-hydroxybenzyl alcohol in the presence of a copper catalyst and a base at high temperatures. wikipedia.org Traditional Ullmann reactions often require stoichiometric amounts of copper and high-boiling polar solvents like DMF or nitrobenzene. wikipedia.org
Williamson Ether Synthesis: While primarily used for alkyl ethers, a variation can be applied to form diaryl ethers, especially when one of the aryl rings is activated towards nucleophilic aromatic substitution. wikipedia.orgchem-station.com In this case, the phenoxide of 4-hydroxybenzyl alcohol would act as the nucleophile, attacking an activated aryl halide like 2-fluorobenzonitrile. The reactivity order for the halide leaving group in such SₙAr reactions is F > Cl > Br > I. chem-station.com
Mitsunobu Reaction: This reaction allows the conversion of an alcohol to various functional groups, including ethers, under mild conditions. wikipedia.orgorganic-chemistry.org It uses a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.org The reaction converts the alcohol into a good leaving group, which is then displaced by a nucleophile—in this case, a phenol. organic-chemistry.org This method is known for proceeding with a clean inversion of stereochemistry at the alcohol carbon, though this is not relevant for the synthesis of this compound. organic-chemistry.org
| Reaction | Reactants | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Ullmann Condensation | Aryl Halide + Phenol | Copper catalyst (Cu, Cu(I) salts), Base (e.g., K₂CO₃), High temperature (>150°C) | Effective for a range of aryl halides. | Harsh conditions, often requires stoichiometric copper, difficult purification. |
| Williamson Ether Synthesis (SₙAr variant) | Activated Aryl Halide (e.g., 2-fluorobenzonitrile) + Phenoxide | Polar aprotic solvent (e.g., DMF, DMSO), Base (e.g., NaH, K₂CO₃) | Milder conditions than Ullmann, good for activated systems. | Limited to electron-deficient aryl halides. |
| Mitsunobu Reaction | Alcohol + Phenol | PPh₃, DEAD or DIAD, Anhydrous solvent (e.g., THF) | Very mild conditions, proceeds at or below room temperature. | Stoichiometric phosphine oxide byproduct can complicate purification. |
A common and efficient strategy is to synthesize the diaryl ether with a formyl (aldehyde) group in place, which is then reduced in a final step. The precursor, 2-(4-formylphenoxy)benzonitrile, can be readily prepared via the etherification methods described above. The subsequent reduction is a standard transformation.
Common reducing agents for this purpose include:
Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that readily converts aldehydes to primary alcohols in the presence of other functional groups like nitriles and aromatic rings. The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol.
Lithium aluminum hydride (LiAlH₄): A much more powerful reducing agent. While effective, it is less selective and would also reduce the nitrile group if not used carefully under controlled conditions. Therefore, NaBH₄ is generally the preferred reagent for this specific transformation.
The nitrile group can be introduced onto the aromatic ring using well-established classical methods, should the synthetic strategy require it.
Sandmeyer Reaction: This reaction is a versatile method for converting an aryl amine into a variety of functional groups via a diazonium salt intermediate. wikipedia.orgnih.gov To synthesize a benzonitrile, an aniline (B41778) precursor is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form the diazonium salt, which is then reacted with a copper(I) cyanide salt (CuCN). wikipedia.orgorgsyn.org This method requires careful temperature control.
Rosenmund-von Braun Reaction: This reaction directly converts an aryl halide to an aryl nitrile using copper(I) cyanide, often in a high-boiling polar solvent like DMF or pyridine (B92270) at elevated temperatures. wikipedia.orgsynarchive.comorganic-chemistry.orgnumberanalytics.com This method is a direct cyanation of the aromatic ring and is an important tool in organic synthesis. numberanalytics.com
Modern Catalytic Approaches in Synthesis
Modern synthetic chemistry often favors palladium-catalyzed cross-coupling reactions due to their high efficiency, functional group tolerance, and milder reaction conditions compared to classical methods like the Ullmann condensation.
Buchwald-Hartwig C-O Coupling: The Buchwald-Hartwig amination has been extended to form C-O bonds, providing a powerful alternative for diaryl ether synthesis. organic-chemistry.org This reaction uses a palladium catalyst, a suitable phosphine ligand (such as XPhos or t-BuXPhos), and a base to couple an aryl halide or triflate with an alcohol or phenol. organic-chemistry.orgunistra.frresearchgate.net For the synthesis of this compound, this would involve coupling 2-bromobenzonitrile (B47965) with 4-hydroxybenzyl alcohol. The choice of ligand is crucial for the reaction's success, as it influences the catalyst's activity and stability. unistra.frresearchgate.net These reactions generally proceed under much milder conditions than the copper-catalyzed Ullmann reaction. organic-chemistry.org
| Catalytic System | Components | Typical Temperature | Key Features |
|---|---|---|---|
| Ullmann (Modern) | CuI, Ligand (e.g., phenanthroline), Base | 100-140°C | Improved over classical Ullmann but still requires relatively high temperatures. |
| Buchwald-Hartwig | Pd Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃) | 80-110°C | High efficiency, broad substrate scope, milder conditions, high functional group tolerance. semanticscholar.orgorgsyn.org |
Other Transition-Metal Catalyzed Transformations for Aryl Ether and Alcohol Formation
Beyond the classical Ullmann condensation and palladium-catalyzed Buchwald-Hartwig C-O coupling reactions, other transition-metal-catalyzed transformations offer alternative pathways for the formation of the diaryl ether linkage and the hydroxymethyl group present in this compound.
Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of diaryl ethers. These reactions can proceed through various mechanisms, including a decarbonylative etherification of aromatic esters. acs.org This approach is significant as it provides an alternative to the more common coupling of aryl halides and phenols. For the synthesis of this compound, a hypothetical nickel-catalyzed decarbonylative coupling could involve a derivative of 4-hydroxybenzyl alcohol and a 2-cyanophenyl ester. The development of specific diphosphine ligands has been crucial in enabling these transformations, which can be conducted on a gram scale with high yields. acs.org
Recent advancements have also seen the combination of photoredox catalysis with nickel catalysis to form diaryl ethers under mild conditions. researchgate.net This methodology allows for the cross-coupling of a broad range of aryl halides and phenol derivatives. researchgate.net The synthesis of the target compound could potentially be achieved by coupling 2-halobenzonitrile with 4-hydroxybenzyl alcohol using a readily available organic photocatalyst and a nickel catalyst. researchgate.net Mechanistic studies suggest the involvement of Ni(0) species and a Ni(II)/Ni(III) photocatalyzed single electron transfer process. researchgate.net
Copper-catalyzed reactions, while central to the Ullmann condensation, have also been refined for the synthesis of diaryl ethers under milder conditions. The use of air-stable and soluble copper(I) complexes, such as bromo(triphenylphosphine)copper(I), can catalyze the coupling of electron-rich aryl bromides and phenols. researchgate.net Furthermore, electron-deficient aryl bromides can react with phenols in the presence of cesium carbonate even without a copper catalyst, highlighting the nuanced reactivity in these systems. researchgate.net
The formation of the hydroxymethyl group can also be addressed through transition-metal-catalyzed reactions. For instance, palladium-catalyzed C–H activation of anilines followed by C–O insertion of epoxides provides a route to β-hydroxy compounds. rsc.org While not directly applicable to the synthesis of the target compound from its constituent aromatic rings, this methodology showcases the potential of transition-metal catalysis in the regioselective functionalization that could be adapted for related structures.
| Catalyst System | Reactants | Key Features | Reference |
| Nickel/diphosphine ligand | Aromatic ester and phenol | Decarbonylative cross-coupling | acs.org |
| Nickel/photoredox catalyst | Aryl halide and phenol | Mild reaction conditions | researchgate.net |
| Bromo(triphenylphosphine)copper(I) | Aryl bromide and phenol | Air-stable and soluble catalyst | researchgate.net |
Stereoselective Synthesis Considerations (if applicable to chiral analogues)
The structure of this compound itself is achiral. However, the introduction of bulky substituents at the ortho positions of the phenyl rings can lead to hindered rotation around the C-O-C bond, resulting in atropisomerism and the existence of stable, separable enantiomers. The enantioselective synthesis of such axially chiral diaryl ethers is a topic of significant research interest. researchgate.net
N-heterocyclic carbene (NHC)-catalyzed desymmetrization strategies have been successfully employed for the synthesis of axially chiral diaryl ethers. researchgate.net This approach involves the atroposelective esterification of dialdehyde-containing diaryl ethers, affording the products in good yields and high enantioselectivities under mild conditions. researchgate.net For a chiral analogue of this compound, this would necessitate the synthesis of a prochiral precursor with appropriate substitution.
Another strategy for accessing enantiomerically enriched atropisomeric diaryl ethers involves the introduction of a bulky chiral auxiliary, such as an alkylsulfinyl group, ortho to the C-O axis. researchgate.net This creates a strong conformational preference that can be leveraged during subsequent transformations.
Furthermore, the atroposelective synthesis of axially chiral benzonitriles has been achieved via NHC organocatalysis through a dynamic kinetic resolution process. nih.govresearchgate.net This method starts with racemic 2-arylbenzaldehydes and utilizes a chiral NHC to afford axially chiral benzonitriles with high enantioselectivity. nih.govresearchgate.net This strategy could be adapted to synthesize chiral analogues of this compound where the chirality arises from the biaryl axis of a substituted benzonitrile moiety.
Scalable Synthesis Protocols and Industrial Relevance for Research Materials
The industrial relevance of a compound for research purposes is often tied to the feasibility of its scalable synthesis. For this compound, a scalable synthesis would likely rely on robust and cost-effective methodologies.
The Ullmann condensation, despite often requiring harsh conditions, remains a workhorse in industrial settings for the synthesis of diaryl ethers due to the low cost of copper catalysts. organic-chemistry.orgresearchgate.netmdpi.com Optimization of this reaction for the coupling of 2-chlorobenzonitrile or 2-bromobenzonitrile with 4-hydroxybenzyl alcohol would be a primary consideration for large-scale production. The use of more efficient ligand systems and process optimization can lead to improved yields and milder reaction conditions. mdpi.com
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig reaction, offer high efficiency and functional group tolerance, making them attractive for the synthesis of complex molecules. wikipedia.orgorganic-chemistry.org While palladium catalysts are more expensive than copper, their high turnover numbers can make them economically viable for the production of high-value research materials. A scalable Buchwald-Hartwig C-O coupling for this compound would involve the reaction of 2-halobenzonitrile with 4-hydroxybenzyl alcohol in the presence of a suitable palladium catalyst and ligand.
The synthesis of key intermediates is also a critical factor in scalable production. For instance, the synthesis of 2-phenoxybenzonitrile, the parent structure of the target molecule, can be achieved through various methods, including the reaction of 2-halobenzonitriles with phenol. nih.gov The subsequent hydroxymethylation of the phenoxy ring would then be required. Alternatively, the synthesis could proceed via the coupling of 2-halobenzonitrile with a pre-functionalized phenol containing the hydroxymethyl group.
The development of continuous flow processes for such syntheses can also enhance scalability, offering better control over reaction parameters, improved safety, and potentially higher yields.
| Synthetic Route | Catalyst | Key Considerations for Scalability |
| Ullmann Condensation | Copper-based | Catalyst cost, reaction temperature, ligand optimization |
| Buchwald-Hartwig Coupling | Palladium-based | Catalyst cost and loading, ligand selection, purification |
| Two-step Synthesis | Various | Efficient synthesis and purification of intermediates |
Chemical Reactivity and Mechanistic Studies of 2 4 Hydroxymethyl Phenoxy Benzonitrile
Transformations Involving the Hydroxymethyl Functional Group
The hydroxymethyl group (-CH₂OH) is a primary benzylic alcohol, and its reactivity is typical of such structures. It can be readily oxidized, converted into esters and ethers, and undergo nucleophilic substitution.
Oxidation Reactions and Selective Conversions
The primary benzylic alcohol of 2-[4-(hydroxymethyl)phenoxy]benzonitrile (B6149445) can be selectively oxidized to the corresponding aldehyde or carboxylic acid under controlled conditions. The choice of oxidizing agent is crucial for achieving the desired product.
Mild oxidizing agents are employed for the selective conversion to the aldehyde, 2-(4-formylphenoxy)benzonitrile (B6251357). Reagents such as manganese dioxide (MnO₂) are particularly effective for the oxidation of benzylic alcohols, as the reaction occurs on the surface of the insoluble MnO₂ and is selective for benzylic and allylic alcohols. jove.comcommonorganicchemistry.com The mechanism is believed to involve a radical intermediate. jove.com Another widely used mild oxidation is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures. alfa-chemistry.comwikipedia.orgmissouri.edu This method is known for its high yields and tolerance of various functional groups, including nitriles. wikipedia.org The mechanism involves the formation of an alkoxysulfonium ylide, which then undergoes intramolecular elimination to yield the aldehyde. wikipedia.orgchemistrysteps.com More environmentally friendly photochemical methods using air as the oxidant have also been developed for the selective oxidation of benzylic alcohols. organic-chemistry.orgrsc.org
Stronger oxidizing agents will convert the hydroxymethyl group directly to a carboxylic acid, 2-(4-carboxyphenoxy)benzonitrile. While specific examples for this exact molecule are not prevalent, analogous transformations suggest that reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid would effect this transformation. However, care must be taken as the nitrile group could potentially be hydrolyzed under harsh acidic or basic conditions.
| Transformation | Reagent(s) | Product | Key Features |
| Selective Oxidation to Aldehyde | Manganese Dioxide (MnO₂) | 2-(4-Formylphenoxy)benzonitrile | Heterogeneous reaction, selective for benzylic alcohols. jove.comcommonorganicchemistry.com |
| Selective Oxidation to Aldehyde | DMSO, Oxalyl Chloride, Triethylamine (Swern Oxidation) | 2-(4-Formylphenoxy)benzonitrile | Mild conditions, high yields, tolerates nitriles. alfa-chemistry.comwikipedia.orgmissouri.edu |
| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄) | 2-(4-Carboxyphenoxy)benzonitrile | Strong oxidation, potential for nitrile hydrolysis under harsh conditions. |
Esterification, Etherification, and Protecting Group Strategies
The hydroxyl group can be readily converted into esters and ethers, or protected to prevent unwanted reactions during transformations at the nitrile moiety.
Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield 2-[4-(acetoxymethyl)phenoxy]benzonitrile. Acid-catalyzed Fischer esterification with a carboxylic acid is also a viable method. patsnap.com
Etherification , such as the Williamson ether synthesis, can be carried out by first deprotonating the hydroxymethyl group with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which is then reacted with an alkyl halide. For example, reaction with methyl iodide would produce 2-[4-(methoxymethyl)phenoxy]benzonitrile.
Protecting group strategies are essential when performing reactions that are incompatible with a free hydroxyl group. Silyl (B83357) ethers are commonly used protecting groups for alcohols due to their ease of installation and removal. organic-chemistry.org A widely used silylating agent is tert-butyldimethylsilyl chloride (TBDMSCl), which reacts with the alcohol in the presence of a base like imidazole (B134444) to form the corresponding tert-butyldimethylsilyl ether. researchgate.netorganic-chemistry.orgmasterorganicchemistry.com This protecting group is stable under a wide range of reaction conditions but can be selectively removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.org
| Reaction Type | Reagent(s) | Functional Group Formed | Notes |
| Esterification | Carboxylic Acid Chloride, Base | Ester (-OC(O)R) | High-yielding and common method. |
| Etherification | Alkyl Halide, Strong Base | Ether (-OR) | Classic Williamson synthesis. |
| Protection | TBDMSCl, Imidazole | Silyl Ether (-OTBDMS) | Robust protection, easily cleaved by fluoride ions. researchgate.netorganic-chemistry.org |
Nucleophilic Substitution Reactions at the Hydroxymethyl Carbon
The hydroxymethyl group can be converted into a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This is a common strategy for introducing a variety of other functional groups.
First, the hydroxyl group must be activated. This is typically done by protonation under acidic conditions, which converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). libretexts.org Subsequent reaction with a nucleophile, such as a halide ion, can proceed via either an Sₙ1 or Sₙ2 mechanism. Given that this is a primary benzylic position, an Sₙ2 mechanism is generally favored. khanacademy.orgucalgary.ca For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are standard methods for converting primary alcohols to the corresponding alkyl chlorides and bromides, respectively. libretexts.org These benzylic halides are then versatile intermediates for further substitution reactions. The conversion of benzylic alcohols to halides can also be achieved with hydrogen halides (e.g., HBr, HCl). patsnap.comyoutube.commasterorganicchemistry.com
| Target Product | Reagent(s) | Mechanism | Intermediate |
| 2-(4-(Bromomethyl)phenoxy)benzonitrile | Phosphorus Tribromide (PBr₃) or HBr | Sₙ2-type | Activated alcohol |
| 2-(4-(Chloromethyl)phenoxy)benzonitrile | Thionyl Chloride (SOCl₂) or HCl | Sₙ2-type | Activated alcohol |
Reactivity of the Benzonitrile (B105546) Moiety
The benzonitrile group (-C≡N) is a versatile functional group that can undergo hydrolysis to various carbonyl derivatives and participate in nucleophilic addition reactions across the carbon-nitrogen triple bond.
Hydrolysis Reactions and Derivatization to Carboxylic Acids, Amides, or Amidines
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide.
Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it susceptible to attack by water. numberanalytics.comnumberanalytics.comlibretexts.org The initial product is an imidic acid, which tautomerizes to an amide. libretexts.org Further heating under aqueous acidic conditions will hydrolyze the amide to the corresponding carboxylic acid, 2-phenoxybenzoic acid, and an ammonium (B1175870) salt. numberanalytics.comnumberanalytics.comchemistrysteps.com
Base-catalyzed hydrolysis proceeds by the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. numberanalytics.comnumberanalytics.com The resulting intermediate is protonated by water to give the imidic acid, which tautomerizes to the amide, 2-phenoxybenzamide. libretexts.org If the reaction is stopped at this stage, the amide can be isolated. libretexts.org If the reaction is allowed to proceed with heating, the amide will be further hydrolyzed to the carboxylate salt, which upon acidic workup gives the carboxylic acid. chemistrysteps.com
Amidines can be synthesized from the nitrile through several methods. The Pinner reaction involves treating the nitrile with an alcohol in the presence of anhydrous acid (e.g., HCl) to form an imidate salt (Pinner salt). nih.govwikipedia.orgnrochemistry.com This intermediate can then be reacted with ammonia (B1221849) or an amine to produce the corresponding amidine. wikipedia.orgnrochemistry.com A more direct route involves the addition of amines to nitriles, which can be promoted by strong bases or transition metal catalysts. nih.govuoregon.edumdpi.com For example, deprotonation of an amine with a strong base like n-butyllithium generates a highly nucleophilic amide anion that can add to the nitrile. nih.govuoregon.edu
| Reaction | Conditions | Initial Product | Final Product (with extended reaction) |
| Acidic Hydrolysis | H₃O⁺, Heat | 2-Phenoxybenzamide | 2-Phenoxybenzoic Acid numberanalytics.comnumberanalytics.com |
| Basic Hydrolysis | OH⁻, Heat; then H₃O⁺ | 2-Phenoxybenzamide | 2-Phenoxybenzoic Acid numberanalytics.comnumberanalytics.com |
| Amidine Synthesis | 1. ROH, HCl (Pinner); 2. R'NH₂ | Imidate Salt | 2-Phenoxybenzamidine derivative wikipedia.orgnrochemistry.com |
| Amidine Synthesis | R'NH₂, Strong Base or Catalyst | - | 2-Phenoxybenzamidine derivative nih.govuoregon.edumdpi.com |
Nucleophilic Additions to the Nitrile Group
The nitrile carbon is electrophilic and can be attacked by strong carbon-based nucleophiles, such as Grignard reagents or organolithium compounds. This reaction is a powerful tool for carbon-carbon bond formation.
The addition of a Grignard reagent (R-MgX) to the nitrile results in the formation of an intermediate imine magnesium salt. This intermediate is then hydrolyzed upon aqueous workup to yield a ketone. For example, the reaction of this compound with methylmagnesium bromide, followed by an acidic workup, would be expected to yield 1-(2-(4-(hydroxymethyl)phenoxy)phenyl)ethanone. It is crucial in this case to first protect the acidic proton of the hydroxymethyl group to prevent it from quenching the Grignard reagent.
| Nucleophile | Intermediate | Final Product (after hydrolysis) | Considerations |
| Grignard Reagent (RMgX) | Imine Magnesium Salt | Ketone | Hydroxymethyl group must be protected. |
| Organolithium Reagent (RLi) | Imine Lithium Salt | Ketone | Hydroxymethyl group must be protected. |
Reductive Transformations of the Nitrile Functionality
The nitrile group (C≡N) in this compound is a versatile functional handle that can be readily reduced to a primary amine (aminomethyl group), yielding {2-[4-(hydroxymethyl)phenoxy]phenyl}methanamine. This transformation is a cornerstone in synthetic chemistry, providing a route to compounds with altered biological and chemical properties. The reduction can be achieved through several methods, primarily catalytic hydrogenation or the use of chemical hydrides.
Catalytic Hydrogenation: This industrial and laboratory staple involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. For the reduction of benzonitriles, catalysts based on nickel, palladium, or rhodium are commonly employed. A patent for the preparation of 4-[aminoalkoxy]benzylamines describes a process where the corresponding benzonitrile is hydrogenated at elevated pressure and temperature. google.com For instance, 4-[2-(dimethylamino)ethoxy]benzonitrile (B110316) is converted to 4-[2-(dimethylamino)ethoxy]benzylamine (B129024) using catalysts like Raney nickel or palladium on carbon. google.com This method is often favored for its efficiency and the generation of clean byproducts.
Chemical Hydride Reduction: Complex metal hydrides are powerful reducing agents capable of converting nitriles to primary amines. Lithium aluminum hydride (LAH, LiAlH₄) is a prominent reagent for this purpose. In a study on related phenoxy benzonitrile derivatives, 3-(4-chlorophenoxy)benzonitrile was successfully reduced to the corresponding benzylamine (B48309) using LAH in tetrahydrofuran (B95107) (THF) under reflux conditions, achieving a 68% yield. researchgate.net This approach is particularly useful for small-scale laboratory syntheses where harsh conditions of catalytic hydrogenation might be undesirable.
The choice of reduction method can be influenced by the presence of other functional groups in the molecule. The hydroxymethyl group in this compound is generally stable under these reductive conditions.
Table 1: Representative Conditions for the Reduction of Related Benzonitrile Derivatives
| Starting Material | Reagent/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3-(4-Chlorophenoxy)benzonitrile | LiAlH₄ | THF | Reflux, 3 h | (3-(4-Chlorophenoxy)phenyl)methanamine | 68% | researchgate.net |
| 4-[2-(Dimethylamino)ethoxy]benzonitrile | H₂, Raney Nickel | Not specified | Elevated pressure and temperature | 4-[2-(Dimethylamino)ethoxy]benzylamine | Up to 85% | google.com |
Stability and Cleavage Reactions of the Phenoxy Ether Linkage
The diaryl ether bond (Ar-O-Ar') is known for its high thermal and chemical stability, attributed to the strong sp² C-O bond. However, under specific catalytic conditions, this robust linkage can be cleaved. Such reactions are of significant interest, particularly in the context of lignin (B12514952) depolymerization, as diaryl ether units are prevalent in its structure. nih.govnih.govrsc.org
Reductive Cleavage: Transition-metal catalysts, particularly those based on nickel and ruthenium, have been developed for the reductive cleavage of diaryl ethers. Electrocatalytic hydrogenolysis (ECH) using a skeletal nickel cathode in an aqueous medium has been shown to cleave the C–O bond in diphenyl ether directly, without prior saturation of the aromatic rings. nih.govresearchgate.net The reaction proceeds via a proposed benzyne (B1209423) intermediate formed after ortho-metallation on one of the rings. nih.gov Substituents on the rings can influence which C-O bond is broken; in many cases, cleavage occurs to produce a substituted benzene (B151609) and phenol (B47542). nih.gov
Another approach involves a ruthenium-catalyzed, redox-neutral C-O bond cleavage of 2-aryloxy-1-arylethanols, which serve as models for lignin's β-O-4 linkages. nih.gov This process operates through a tandem dehydrogenation of a benzylic alcohol to a ketone, followed by an organometallic C-O activation and subsequent reduction. nih.gov The presence of a hydroxyl group on the side chain, analogous to the hydroxymethyl group in the target molecule, can promote the cleavage of aryl-ether linkages when activated by a Lewis acid like zinc. rsc.org
Photoredox Catalysis: Recent advancements have demonstrated the cleavage of diaryl ether C–O bonds at room temperature using visible-light photoredox catalysis. dntb.gov.ua This method involves an acridinium (B8443388) photocatalyst and a copper(II) Lewis acid co-catalyst, proceeding through an acidolysis reaction with an aryl carboxylic acid. The mechanism is thought to involve the generation of an aryl carboxylic radical that undergoes an electrophilic attack on the electron-rich aryl ring of the ether. dntb.gov.ua
Table 2: Catalytic Systems for Diaryl Ether C-O Bond Cleavage
| Substrate Type | Catalytic System | Key Features | Mechanism | Reference |
|---|---|---|---|---|
| Diphenyl Ethers | Skeletal Ni cathode (Electrocatalytic Hydrogenolysis) | Direct C-O cleavage without ring saturation | Benzyne intermediate | nih.govresearchgate.net |
| 2-Aryloxy-1-arylethanols | RuH₂(CO)(PPh₃)₃ | Redox-neutral; tandem dehydrogenation/C-O activation | Organometallic C-O activation | nih.gov |
| Diphenyl Ethers | Acridinium photocatalyst + Cu(II) Lewis Acid | Room temperature, visible light | Radical-based electrophilic attack | dntb.gov.ua |
Aromatic Ring Functionalization and Electrophilic/Nucleophilic Aromatic Substitutions
The molecule this compound possesses two distinct aromatic rings, each with its own reactivity profile towards aromatic substitution, dictated by the electronic nature of its substituents.
Ring A (Benzonitrile Ring): This ring is substituted with a nitrile group (-CN) and a phenoxy group (-OAr).
The nitrile group is strongly electron-withdrawing through both induction and resonance, making it a powerful deactivating group for electrophilic aromatic substitution (EAS) and a meta-director. stmarys-ca.eduyoutube.com
The phenoxy group is an activating group and an ortho, para-director for EAS due to the electron-donating resonance effect of the ether oxygen. youtube.com
The combined effect of these two opposing groups makes predicting the outcome of EAS on Ring A complex. The activating phenoxy group directs incoming electrophiles to the ortho and para positions relative to itself (positions 3 and 5), while the deactivating nitrile group directs to the meta position (positions 3 and 5). Thus, substitution is strongly favored at positions 3 and 5.
Conversely, the strong electron-withdrawing nature of the nitrile group activates Ring A for nucleophilic aromatic substitution (SNAr), especially at the ortho and para positions relative to the nitrile. chemistrysteps.comlibretexts.orgphiladelphia.edu.jo However, for SNAr to proceed, a suitable leaving group (like a halogen) would typically need to be present on the ring. chemistrysteps.com
Ring B (Phenoxy Ring): This ring is substituted with a hydroxymethyl group (-CH₂OH) and the ether linkage (-OAr).
The hydroxymethyl group is a weakly activating, ortho, para-directing group for EAS.
The ether linkage is a strongly activating, ortho, para-directing group for EAS.
Both substituents on Ring B are activating and direct incoming electrophiles to the ortho and para positions. The ether linkage is the more powerful activating group. Therefore, electrophilic substitution (e.g., halogenation, nitration) is highly likely to occur on this ring, primarily at the positions ortho to the ether oxygen (positions 3 and 5 relative to the ether linkage). youtube.comlibretexts.orgchemguide.co.uk
Table 3: Predicted Reactivity of Aromatic Rings in this compound
| Aromatic Ring | Substituents | Predicted Reactivity towards EAS | Predicted Directing Effect | Predicted Reactivity towards SNAr |
|---|---|---|---|---|
| Ring A (Benzonitrile) | -CN, -O-Ar | Deactivated (net effect) | Substitution at C3 and C5 | Activated (requires leaving group) |
| Ring B (Phenoxy) | -CH₂OH, -O-Ar | Activated | Substitution at C3' and C5' (ortho to ether) | Deactivated |
Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and proximity of atoms within a molecule.
Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments and their neighboring protons in 2-[4-(Hydroxymethyl)phenoxy]benzonitrile (B6149445). The spectrum would be expected to show characteristic signals for the aromatic protons on both the benzonitrile (B105546) and phenoxy rings, the methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH), and the hydroxyl proton (-OH). The chemical shifts (δ) of these signals, their integration values (representing the number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling would allow for the assignment of each proton to its specific position in the structure.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. A ¹³C NMR spectrum for this compound would display distinct signals for each unique carbon atom, including the quaternary carbons (such as the carbon of the nitrile group, -C≡N, and the ether-linked aromatic carbons) and the protonated carbons. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.
Hypothetical ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.7-7.0 | Multiplet | 8H | Aromatic Protons |
| ~4.6 | Singlet/Doublet | 2H | -CH₂- |
Hypothetical ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~160-110 | Aromatic and Ether Carbons |
| ~118 | Nitrile Carbon (-C≡N) |
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. science.gov
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, COSY would establish the connectivity between adjacent protons on the aromatic rings. github.io
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This technique would definitively link the proton signals of the aromatic rings and the methylene group to their corresponding carbon atoms. github.io
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J and ³J couplings). This is particularly powerful for identifying connections through quaternary carbons. For instance, HMBC could show correlations from the methylene protons to the carbons of the phenoxy ring, confirming the placement of the hydroxymethyl group. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This experiment would provide insights into the three-dimensional conformation of the molecule in solution.
Specific 2D NMR experimental data for this compound could not be located in published scientific sources.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. nih.govnih.gov The theoretical exact mass of this compound (C₁₄H₁₁NO₂) can be calculated. An experimental HRMS measurement would aim to confirm this exact mass, thereby verifying the molecular formula with high confidence. Analysis of the fragmentation patterns observed in the mass spectrum would further support the proposed structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.
Publicly available HRMS data specific to this compound has not been found.
Calculated Molecular Weight and Exact Mass
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁NO₂ |
| Average Molecular Weight | 225.24 g/mol |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
O-H stretch : A broad band typically in the region of 3600-3200 cm⁻¹ corresponding to the hydroxyl group.
C-H stretch (aromatic) : Sharp peaks typically appearing just above 3000 cm⁻¹.
C≡N stretch : A strong, sharp absorption band in the range of 2260-2220 cm⁻¹ for the nitrile group. researchgate.net
C=C stretch : Peaks in the 1600-1450 cm⁻¹ region characteristic of the aromatic rings.
C-O stretch : Strong bands in the 1260-1000 cm⁻¹ region corresponding to the aryl ether and the primary alcohol.
An experimental IR spectrum for this compound is not available in the reviewed literature.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. mdpi.com If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. This data would offer an unambiguous confirmation of the molecular structure and reveal details about its conformation and intermolecular interactions (such as hydrogen bonding) in the crystal lattice.
A published crystal structure for this compound could not be located in crystallographic databases.
Chromatographic Techniques for Purity Assessment and Isolation Methodologies (e.g., HPLC, GC-MS)
Chromatographic methods are indispensable tools in the analysis of this compound, providing robust means for both assessing its purity and for its isolation from reaction mixtures and potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized techniques for these purposes.
High-Performance Liquid Chromatography is a cornerstone for the purity determination of non-volatile and thermally labile compounds like this compound. A typical HPLC method for the analysis of this compound would involve a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase is used for elution. The separation is based on the differential partitioning of the analyte between the two phases.
While specific research detailing a validated HPLC method for this compound is not extensively available in public literature, a hypothetical, yet representative, set of parameters can be outlined based on standard practices for similar aromatic compounds.
Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 30% B5-25 min: 30% to 90% B25-30 min: 90% B30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Approximately 15-20 minutes |
This method would be capable of separating this compound from its starting materials, by-products, and degradation products. Method validation, following ICH guidelines, would be essential to ensure its accuracy, precision, linearity, and robustness for quality control purposes.
Gas Chromatography-Mass Spectrometry is another powerful technique, particularly useful for the analysis of volatile and thermally stable compounds. For a compound like this compound, derivatization to increase its volatility and thermal stability might be necessary, for instance, by silylating the hydroxyl group. The gas chromatograph separates the components of the sample, and the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments.
Detailed research findings from a GC-MS analysis would provide a fragmentation pattern unique to the compound, which serves as a chemical fingerprint.
Table 2: Predicted GC-MS Parameters and Key Fragmentation Ions for Derivatized this compound
| Parameter | Value |
| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
| Predicted Key Ions (m/z) | Molecular ion (M+), fragments corresponding to the loss of the silyl (B83357) group, the hydroxymethylphenoxy group, and the benzonitrile moiety. |
The isolation of this compound on a preparative scale can be achieved using column chromatography, often with silica (B1680970) gel as the stationary phase and a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC). For higher purity requirements, preparative HPLC can be employed, using conditions scaled up from the analytical method.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and orbital energies with a high degree of accuracy.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. DFT calculations, for instance using the B3LYP functional with a 6-311G(d,p) basis set, can be employed to optimize the molecular geometry of 2-[4-(Hydroxymethyl)phenoxy]benzonitrile (B6149445). Such studies would provide detailed information on bond lengths, bond angles, and dihedral angles. For example, in a study on a related Schiff base, 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, DFT calculations were used to determine these geometric parameters, which were found to be in good agreement with experimental X-ray diffraction data nih.gov.
These calculations also yield crucial information about the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. For the aforementioned Schiff base, the HOMO and LUMO were found to be delocalized over the π-systems of the aromatic rings, which is a characteristic that would likely be observed in this compound as well, influencing its electronic behavior nih.gov.
Table 1: Representative Data from DFT Calculations on a Related Benzonitrile (B105546) Derivative
| Parameter | Description | Illustrative Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.146 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.223 eV |
| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO | 3.923 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 1.961 eV |
| Chemical Softness (S) | Reciprocal of chemical hardness | 0.311 eV |
Note: The values presented are for 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile and are intended to be illustrative of the data obtained from DFT studies. nih.gov
While DFT is widely used, other computational methods also offer valuable insights. Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate results, though they are computationally more demanding. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. These methods could be applied to this compound to corroborate findings from DFT studies and to explore its properties in a computationally efficient manner.
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is an invaluable tool for investigating reaction mechanisms, allowing for the characterization of transient species such as transition states that are difficult to observe experimentally. For this compound, computational studies could be designed to explore its reactivity in various chemical transformations. For instance, the photolysis of related compounds like 3-(hydroxymethyl)benzophenone has been studied using a combination of experimental techniques and DFT calculations to elucidate the reaction mechanisms and identify reactive intermediates nih.govfigshare.com. Similar approaches could be applied to understand the photochemical or thermal reactivity of this compound.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. DFT calculations have been shown to provide reliable predictions of vibrational frequencies and chemical shifts for a variety of organic molecules researchgate.netscispace.com. Discrepancies between calculated and experimental spectra can often be resolved by applying scaling factors, leading to a more accurate assignment of spectroscopic signals.
Conformational Analysis and Energy Landscape Mapping
Molecules with rotatable bonds, such as the ether linkage in this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface of the molecule. This can be achieved by systematically rotating the flexible dihedral angles and calculating the energy at each point. The resulting energy landscape reveals the low-energy conformations and the energy barriers between them. Such studies are crucial for understanding how the molecule's shape influences its physical and biological properties chemrxiv.org.
Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analyses
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP analysis would likely show negative potential around the oxygen and nitrogen atoms, as well as the π-systems of the aromatic rings, while the hydroxyl proton would exhibit a region of positive potential.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled and vacant orbitals, which can reveal stabilizing hyperconjugative interactions. For this compound, NBO analysis could provide insights into the delocalization of electron density and the nature of the intramolecular hydrogen bonding, if any. The analysis of donor-acceptor interactions can help to rationalize the molecule's stability and reactivity patterns researchgate.netnih.gov.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile |
Research Applications and Utility in Academic and Industrial Synthesis
Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules
The structural framework of 2-[4-(Hydroxymethyl)phenoxy]benzonitrile (B6149445) makes it an adept intermediate in the synthesis of elaborate organic structures. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, while the nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions. This versatility allows for its incorporation into a variety of molecular architectures.
A prominent example of the utility of a closely related analogue is seen in the synthesis of complex pharmaceutical agents. For instance, the bromo-substituted derivative, 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile (B1445198), is a crucial intermediate in the production of Crisaborole, a phosphodiesterase-4 inhibitor. pharmaffiliates.comnbinno.com In this synthesis, the hydroxymethyl and nitrile functionalities are key reactive sites for the construction of the final benzoxaborole ring system. The reactive nature of its functional groups makes it a valuable component in various organic synthesis reactions aimed at creating novel chemical entities. pharmaffiliates.com
| Derivative | Role in Synthesis | Example of Complex Molecule |
| 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile | Key intermediate for the formation of a benzoxaborole ring | Crisaborole |
| This compound (inferred) | Potential intermediate for heterocyclic synthesis and functional group transformations | Novel therapeutic agents and functional molecules |
Application as a Key Building Block for Pharmaceuticals and Agrochemicals (excluding clinical data)
The phenoxybenzonitrile motif is a recognized pharmacophore in medicinal chemistry, and the inclusion of a hydroxymethyl group provides a handle for further molecular elaboration, making this compound a valuable building block for the development of new therapeutic agents.
The synthesis of Crisaborole is a testament to the importance of this structural class in pharmaceuticals. pharmaffiliates.comnbinno.com The high purity of intermediates like 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile is critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). pharmaffiliates.com While direct evidence for the use of this compound in agrochemical synthesis is limited, the broader class of phenoxy derivatives has been explored in this field. For example, substituted alkynyl phenoxy derivatives of piperonyl butoxide have been investigated for their potential to control insecticide-resistant pests. This suggests that the phenoxy scaffold can be a viable starting point for the development of new agrochemicals.
Precursor in Materials Science Research (e.g., polymer monomers, supramolecular assemblies)
The potential of this compound as a precursor in materials science is an emerging area of interest. The presence of both a nitrile and a hydroxyl group allows for its potential use as a monomer in polymerization reactions. A closely related compound, 4-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile, has been patented as a monomer for the synthesis of phthalonitrile (B49051) monomers modified with organosilicon fragments. epo.org This suggests that this compound could similarly be explored for the creation of novel polymers with tailored properties.
Furthermore, the benzonitrile (B105546) moiety is known to participate in non-covalent interactions that can drive the formation of supramolecular assemblies. Research has shown that the interplay between cyanophenyl and alkoxy substituents in porphyrin derivatives can control the dimensionality and periodicity of their self-assembly on surfaces. google.com This opens up the possibility of using this compound in the design of functional materials based on controlled molecular organization. The ability of supramolecular macrocycles to precisely recognize benzonitrile derivatives further highlights the potential for this functional group in the development of host-guest systems and molecular sensors.
Utility in Ligand Design for Catalysis Research (if applicable to the compound's structure)
The benzonitrile group, with its nitrogen lone pair and pi-system, has the potential to coordinate with metal centers, making it a candidate for incorporation into ligand structures for catalysis. While specific applications of this compound in this area are not extensively documented, the broader class of benzonitrile-containing ligands has been shown to be effective in catalysis. For instance, transition metal complexes with Schiff base ligands containing hydroxyl and other functional groups have been investigated for their catalytic activities in oxidation reactions. nih.gov
The structural features of this compound could allow for the design of bidentate or even polydentate ligands through modification of the hydroxymethyl group and coordination involving the nitrile nitrogen and the ether oxygen. Such ligands could find applications in various catalytic transformations, including cross-coupling reactions and cyanosilylation of aldehydes. mdpi.com
Contributions to Novel Synthetic Methodology Development
The synthesis of this compound and its derivatives has contributed to the development of new synthetic methods. The preparation of such molecules often involves nucleophilic aromatic substitution or etherification reactions, and the optimization of these processes for high yield and purity is an ongoing area of research. For example, the synthesis of related phenoxybenzonitrile structures has been achieved through various methods, including the reaction of phenols with fluorobenzonitriles.
Synthesis and Research Significance of Derivatives and Analogues
Systematic Modifications of the Benzonitrile (B105546) Moiety
The benzonitrile group is a key pharmacophore in many biologically active molecules. Its modification can significantly influence the electronic properties, binding interactions, and metabolic stability of the parent compound. Systematic modifications often involve altering the number and position of the nitrile (-CN) group on the benzene (B151609) ring.
For instance, the conversion of the benzonitrile moiety to a phthalonitrile (B49051) (1,2-dicyanobenzene) structure is a common strategy. Phthalonitriles are well-established precursors for synthesizing phthalocyanines, which are large, aromatic macrocyclic compounds with diverse applications in catalysis, optics, and medicine. nih.gov The introduction of a second nitrile group, as seen in derivatives like 4-(3-hydroxyphenoxy) phthalonitrile, alters the molecule's geometry and electronic distribution, opening pathways to new polymeric materials and coordination complexes. researchgate.net
Another approach involves the replacement of the nitrile group with other electron-withdrawing groups, such as amides or carboxylic acids, to modulate the compound's polarity and hydrogen bonding capabilities. Research into related structures, such as 4-(4-benzoylaminophenoxy)phenol derivatives, has shown that moving away from a cyano-substituted anilide substructure can lead to novel pharmacophores with significant biological activity, for example, as androgen receptor antagonists. nih.gov
Structural Variations of the Phenoxy Ring and Linkage
Isomeric Variations: The relative positions of the hydroxymethyl group and the ether linkage on the phenoxy ring are critical. Isomers such as 4-[3-(hydroxymethyl)phenoxy]benzonitrile, where the hydroxymethyl group is at the meta position, present a different three-dimensional shape compared to the para-substituted parent compound. ncats.ionih.gov This seemingly minor change can drastically affect how the molecule fits into a biological target's binding site.
Substituted Phenoxy Groups: Introducing additional substituents onto the phenoxy ring is a primary strategy for creating analogues. For example, adding a hydroxyl group to the phenoxy ring yields 4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile. nih.govchemicalbook.com This modification introduces an additional site for hydrogen bonding and potential metabolic conjugation. Similarly, methoxy-substituted phenoxy phthalonitriles have been synthesized and studied, revealing how such groups influence crystal packing and intermolecular interactions. nih.gov The presence of phenoxy groups can also act as spacers, influencing the stacking of molecules in a solid state. nih.gov
Below is a table detailing some of the structural isomers and substituted derivatives.
| Compound Name | CAS Number | Molecular Formula | Key Structural Variation |
| 4-[3-(Hydroxymethyl)phenoxy]benzonitrile | 1373233-03-3 | C14H11NO2 | Isomer with meta-hydroxymethyl group. ncats.io |
| 4-[4-Hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile | 2803552-55-6 | C14H11NO3 | Addition of a hydroxyl group on the phenoxy ring. nih.govchemicalbook.com |
| 4-(3-Methoxyphenoxy)phthalonitrile | Not specified | C15H10N2O2 | Methoxy group on phenoxy ring; benzonitrile replaced by phthalonitrile. nih.gov |
Functionalization and Diversification of the Hydroxymethyl Group
The hydroxymethyl (-CH2OH) group is a versatile functional handle that can be readily modified to generate a library of derivatives. Its chemical reactivity allows for oxidation, esterification, and etherification reactions, leading to compounds with altered polarity, solubility, and biological activity.
A primary functionalization pathway is the oxidation of the hydroxymethyl group. This can be a two-step process, first to an aldehyde (-CHO) and subsequently to a carboxylic acid (-COOH). The resulting carboxy derivatives exhibit significantly different physicochemical properties. For instance, the conversion to a carboxyl group introduces an acidic center, which can lead to stronger ionic or ion-dipole interactions with biological receptors compared to the hydrogen bond interactions of the parent hydroxyl group. nih.gov This principle is observed in various drug molecules where a hydroxymethyl metabolite is further oxidized to a more active or, conversely, an inactive carboxy metabolite. nih.gov
The hydroxymethyl group can also be converted into esters or ethers. These modifications can increase the lipophilicity of the molecule, potentially affecting its ability to cross cell membranes.
Halogenated Analogues and their Synthetic Utility
The introduction of halogen atoms (F, Cl, Br, I) is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. Halogenation can improve membrane permeability, increase binding affinity through halogen bonding, and block sites of metabolism, thereby increasing the compound's half-life. mdpi.com
Brominated Derivatives: Several brominated analogues of 2-[4-(hydroxymethyl)phenoxy]benzonitrile (B6149445) have been synthesized and are used as key intermediates in the preparation of more complex molecules. chemicalbook.combldpharm.compharmaffiliates.com For example, 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile (B1445198) is a crucial intermediate in the synthesis of Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor. The bromine atom in this derivative not only increases the molecular weight and lipophilicity but also provides a reactive site for further synthetic transformations, such as cross-coupling reactions.
The table below summarizes key brominated analogues.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-[4-Bromo-3-(hydroxymethyl)phenoxy]-benzonitrile | 906673-58-3 | C14H10BrNO2 | 304.14 bldpharm.comveeprho.com |
| 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile | 906673-45-8 | C14H10BrNO2 | 304.14 bayeebio.comhanhonggroup.com |
The strategic placement of halogens can have a significant impact on biological activity. While halogenation can be advantageous, studies on other molecular scaffolds have shown that it can sometimes reduce efficacy depending on the position and type of halogen. mdpi.com
Research Focus on Specific Derivatives and Their Chemical Behavior
Research into derivatives of the this compound scaffold has spanned various fields, driven by the diverse chemical behaviors of the resulting analogues.
One area of focus has been the development of novel androgen receptor (AR) antagonists for applications in prostate cancer therapy. By modifying the core phenoxybenzonitrile structure, researchers have created compounds that exhibit potent antagonistic activity against both wild-type and mutated androgen receptors. nih.gov These studies highlight the potential of this scaffold in designing new therapeutic agents.
In the field of materials science, related dicyanobenzene (phthalonitrile) derivatives are investigated as precursors to high-performance polymers and phthalocyanines. nih.gov The thermal stability and cross-linking capabilities of phthalonitriles make them valuable building blocks for advanced materials. nih.gov
Furthermore, the synthesis of various substituted phenoxybenzonitrile derivatives, including those with chalcone (B49325) moieties, has been explored for potential anti-inflammatory and analgesic activities. pnrjournal.com These studies aim to understand how different functional groups attached to the core structure influence its biological properties. The chemical behavior of these derivatives is often dictated by the interplay of the electron-withdrawing nitrile group, the flexible ether linkage, and the nature of the substituents on the aromatic rings.
Emerging Research Directions and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of diaryl ethers, including 2-[4-(Hydroxymethyl)phenoxy]benzonitrile (B6149445), traditionally relies on batch processes such as the Williamson ether synthesis or Ullmann condensation. dntb.gov.uafrancis-press.com However, the transition of these synthetic routes to continuous flow chemistry and automated platforms offers significant advantages in terms of reaction control, scalability, and safety.
Flow chemistry enables precise control over reaction parameters like temperature, pressure, and residence time, which can lead to improved yields and reduced side-product formation. For the synthesis of this compound, a flow process could involve the reaction of a substituted phenol (B47542) with an activated aryl nitrile in a heated microreactor. This approach would allow for rapid optimization of reaction conditions and could be readily scaled up for larger quantity production.
Automated synthesis platforms can further enhance the efficiency of preparing derivatives of this compound. By integrating robotic systems with flow reactors, a library of analogues with varied substituents on either aromatic ring could be rapidly synthesized. This high-throughput capability is particularly valuable in drug discovery and materials science for structure-activity relationship studies.
Table 1: Comparison of Batch vs. Flow Synthesis for Aryloxybenzonitriles
| Parameter | Batch Synthesis | Flow Chemistry |
| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. |
| Scalability | Challenging to scale up, often requiring re-optimization. | Readily scalable by extending reaction time or using larger reactors. |
| Safety | Handling of hazardous reagents and intermediates in large quantities. | Smaller reaction volumes at any given time, enhancing safety. |
| Efficiency | Can be time-consuming with multiple manual operations. | Amenable to automation, enabling high-throughput synthesis. |
Exploration of Novel Catalytic Transformations Involving the Compound
The functional groups of this compound offer multiple avenues for novel catalytic transformations. The hydroxymethyl group can be a handle for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.
The nitrile group is also a versatile functional group that can be transformed into amines, amides, or tetrazoles, the latter being a common bioisostere for carboxylic acids in medicinal chemistry. nih.gov Catalytic methods for these transformations are well-established and their application to this compound could lead to a diverse range of new molecules with potential biological activity.
Furthermore, the diaryl ether linkage itself can be a target for catalytic cleavage or rearrangement, providing access to different phenolic and aromatic building blocks. The development of selective catalytic systems for the functionalization of the C-H bonds on the aromatic rings would open up even more possibilities for creating complex molecular architectures.
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
The optimization of synthetic processes for this compound and its derivatives would greatly benefit from the use of advanced in-situ characterization techniques. Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with fiber-optic probes, can be integrated into flow reactors to monitor the real-time conversion of reactants to products.
Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for in-situ reaction monitoring. By flowing the reaction mixture through a specialized NMR flow cell, detailed kinetic and mechanistic information can be obtained. This data is invaluable for understanding the reaction mechanism and identifying any transient intermediates or side products.
Mass spectrometry techniques, such as reaction monitoring mass spectrometry (RM-MS), can also provide real-time information on the composition of the reaction mixture. These advanced analytical methods provide a deeper understanding of the reaction dynamics, enabling more efficient process development and optimization.
Untapped Potential in Interdisciplinary Chemical Research
The unique combination of functional groups in this compound suggests significant untapped potential in various interdisciplinary research areas.
Medicinal Chemistry : The aryloxybenzonitrile scaffold is present in a number of biologically active molecules. The ability to functionalize both the hydroxymethyl and nitrile groups of this compound makes it an attractive building block for the synthesis of new drug candidates. pageplace.desciencedaily.com Its structural similarity to intermediates used in the synthesis of drugs like Crisaborole highlights its potential in pharmaceutical research.
Materials Science : The rigid aromatic structure of this compound could be exploited in the design of novel polymers and liquid crystals. The hydroxymethyl group can be used for polymerization or for grafting the molecule onto surfaces to modify their properties. The polar nitrile group can influence the electronic and self-assembly properties of materials incorporating this molecule.
Supramolecular Chemistry : The potential for hydrogen bonding through the hydroxymethyl group and dipole-dipole interactions involving the nitrile group makes this compound an interesting candidate for the construction of self-assembling supramolecular structures.
Challenges and Opportunities for Future Academic Exploration of Aryloxybenzonitriles
The future academic exploration of aryloxybenzonitriles, including this compound, is not without its challenges. The regioselective synthesis of substituted diaryl ethers can be difficult to control, often leading to mixtures of isomers. acs.org Developing more selective and efficient catalytic methods for the synthesis of these compounds remains a key challenge.
Another challenge lies in the detailed understanding of the structure-property relationships of these molecules. Systematic studies are needed to correlate the substitution patterns on the aromatic rings with their biological activity or material properties.
Despite these challenges, the opportunities for future research are vast. The development of novel synthetic methodologies, particularly those leveraging flow chemistry and automation, will enable the rapid generation of diverse libraries of aryloxybenzonitriles for screening in various applications. The exploration of their potential in medicinal chemistry, materials science, and supramolecular chemistry is still in its early stages, and many exciting discoveries are yet to be made. The versatility of the aryloxybenzonitrile scaffold ensures that it will continue to be a fertile ground for academic and industrial research for years to come.
Q & A
Basic: What are the common synthetic routes for 2-[4-(Hydroxymethyl)phenoxy]benzonitrile, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via hydrosilylation using an Fe-based catalyst (e.g., Bu₄N[Fe(CO)₃(NO)]) to introduce the hydroxymethyl group . Alternative routes include nucleophilic aromatic substitution between 4-(hydroxymethyl)phenol and activated benzonitrile derivatives (e.g., 2-fluorobenzonitrile) under basic conditions . Optimization involves:
- Catalyst loading : 5–10 mol% Fe catalyst for efficient hydrosilylation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in substitution reactions.
- Temperature control : 60–80°C for substitution reactions to balance yield and decomposition risks.
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., hydroxymethyl at δ ~4.6 ppm, nitrile absence in proton spectra) .
- X-ray crystallography : Resolves molecular geometry and confirms substituent positions (e.g., dihedral angles between aromatic rings) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 242.0943) and fragmentation patterns .
Advanced: How can mechanistic studies improve the efficiency of synthesizing this compound?
Methodological Answer:
Mechanistic insights focus on:
- Catalyst role : Fe complexes facilitate hydrosilylation via radical intermediates, as shown by kinetic isotope effect studies .
- Substitution reactivity : Computational modeling (DFT) predicts activation barriers for nucleophilic aromatic substitution, guiding leaving-group selection (e.g., F > Cl in benzonitrile derivatives) .
- Side-reaction suppression : Additives like TEMPO mitigate radical side reactions during hydrosilylation .
Advanced: What are the environmental degradation pathways of this compound, and how can its persistence be assessed?
Methodological Answer:
- Photodegradation : UV irradiation in aqueous media generates hydroxylated byproducts (e.g., quinone derivatives), analyzed via LC-MS .
- Biodegradation : Aerobic microbial assays (e.g., OECD 301B) quantify mineralization rates using ¹⁴C-labeled analogs .
- Hydrolysis stability : pH-dependent studies (pH 4–9) at 25–50°C reveal nitrile group hydrolysis to amides/carboxylic acids .
Advanced: How can computational modeling predict the compound’s physicochemical properties?
Methodological Answer:
- ACD/Labs Percepta : Predicts logP (~2.1), aqueous solubility (~0.5 mg/L), and pKa (~9.2 for the hydroxymethyl group) .
- Molecular dynamics (MD) : Simulates interactions with biological targets (e.g., binding to cytochrome P450 enzymes) .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~5.1 eV) to assess redox activity .
Advanced: How do structural impurities (e.g., Crisaborole Impurity 1) affect pharmacological studies?
Methodological Answer:
- Impurity profiling : LC-MS/MS identifies co-eluting impurities (e.g., 4-(4-Hydroxy-3-(hydroxymethyl)phenoxy)benzonitrile) at ≥0.1% levels .
- Bioactivity assays : Compare IC₅₀ values of pure vs. impure batches in enzyme inhibition studies (e.g., PDE4 inhibition for anti-inflammatory applications) .
- Crystallization control : Polymorph screening (via solvent/antisolvent methods) minimizes impurity incorporation .
Advanced: How should researchers address contradictory analytical data across commercial sources?
Methodological Answer:
- Purity validation : Use orthogonal methods (e.g., HPLC + NMR) to verify identity, as suppliers like Sigma-Aldrich provide no analytical data .
- Batch comparisons : Cross-check melting points (reported range: 120–125°C) and spectroscopic profiles with literature .
- Synthesis replication : Reproduce reported procedures (e.g., hydrosilylation ) to benchmark against commercial samples.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
